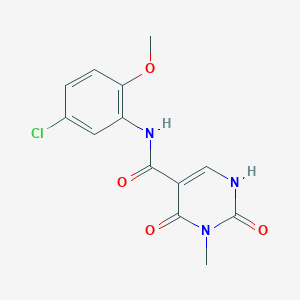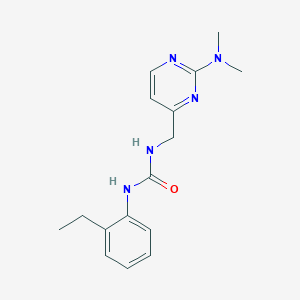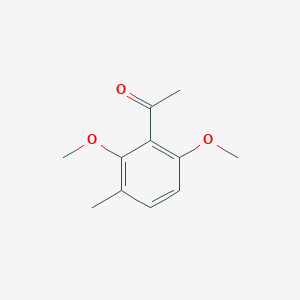
2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: is a versatile chemical compound with the molecular formula C13H23NO3. It contains a unique structure characterized by multiple bonds, rotatable bonds, six-membered and ten-membered rings, secondary amide, and ether groups . This compound is used in various scientific research fields due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to exhibit antibacterial potential .
Mode of Action
It’s worth noting that sulfonamides, which are structurally similar to this compound, are known to inhibit bacterial synthesis of folic acid, an essential nutrient . This inhibition occurs because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase involved in folic acid synthesis .
Biochemical Pathways
Based on the mode of action of similar sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are essential for their growth and multiplication .
Pharmacokinetics
It’s worth noting that peroral sulfonamides are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Based on the mode of action of similar sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and multiplication by interfering with their ability to synthesize essential biomolecules .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes . This suggests that 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide might interact with these enzymes, potentially affecting their function.
Cellular Effects
Related compounds have shown potential as therapeutic agents for Alzheimer’s disease , suggesting that this compound may have effects on neuronal cells and processes related to neurodegeneration.
Molecular Mechanism
Based on its structural similarity to other compounds, it may exert its effects through inhibition of cholinesterases and lipoxygenase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of octahydrobenzo[b][1,4]dioxin with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new alkyl or acyl groups attached to the original compound.
Scientific Research Applications
2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound is used in the study of biological systems and processes. It can act as a probe or marker in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties. It may be used in drug discovery and development for targeting specific diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can be compared with other similar compounds, such as:
N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide: Similar structure but with a benzamide group instead of a pivalamide group.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. The presence of the pivalamide group imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)12(15)14-9-4-5-10-11(8-9)17-7-6-16-10/h9-11H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHIFQKLOHWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC2C(C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)

![3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2888747.png)

![N'-(2,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2888752.png)

![4-(dimethylsulfamoyl)-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2888755.png)




![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2888761.png)
